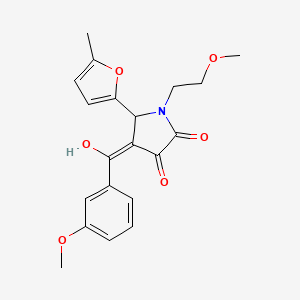
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antiproliferative Activity
In Vitro Studies : The antiproliferative activity of the compound has been evaluated using various human cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound. For example:
- HeLa cells: IC50 = 180 nM
- MDA-MB-231 cells: IC50 = 3100 nM
- A549 cells: IC50 = 370 nM
These values suggest that the compound exhibits significant activity against certain cancer cell lines while showing resistance in others .
Research indicates that the compound may exert its antiproliferative effects through multiple mechanisms:
- Tubulin Inhibition : The compound's structure suggests potential interactions with tubulin, a key protein in cell division.
- Histone Deacetylase (HDAC) Inhibition : Synergistic effects have been noted when combined with HDAC inhibitors, enhancing antiproliferative activity .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with apoptosis in treated cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Methoxy Substituents : The presence and position of methoxy groups significantly affect activity. For instance, compounds with methoxy groups at specific positions show enhanced potency compared to their unsubstituted counterparts .
- Benzoyl Moiety Variations : Alterations in the benzoyl group structure can lead to variations in IC50 values across different cell lines, indicating a crucial role in determining biological efficacy .
Data Summary Table
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| HeLa | 180 | High sensitivity to the compound |
| MDA-MB-231 | 3100 | Moderate sensitivity |
| A549 | 370 | Moderate sensitivity |
| HT-29 | >10000 | Resistant to treatment |
| MCF-7 | >10000 | Resistant to treatment |
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:
- Study on Benzofuran Derivatives : This research synthesized various benzofuran derivatives and evaluated their antiproliferative activities, establishing a link between structural modifications and enhanced biological effects .
- Combination Therapies : Investigations into combination therapies involving this compound and other anticancer agents have shown promising results, suggesting potential for use in multi-targeted cancer treatment strategies .
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLDPDUQZNOORE-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














